Antifungal Potency Benchmark Against Oomycete Pathogens
While direct head-to-head comparative data for the target compound itself against specific close analogs is limited in the public domain, class-level evidence demonstrates the potency potential of the piperidinyl-thiazole scaffold. Novel piperidinyl-thiazole derivatives have demonstrated in vitro antifungal activity against Phytophthora infestans at extremely low concentrations, with specific optimized analogs achieving excellent in vivo control at field application rates of 20-30 g per hectare [1]. The bioisosteric replacement strategy employed in these studies confirms that modifications to the piperidine-thiazole linkage directly impact commercial viability. The target compound, featuring the 4,5-dihydrothiazol-2-ylsulfanyl moiety, represents a distinct entry point into this validated chemical space, offering a differentiated linker and heterocycle oxidation state compared to the fully aromatic thiazoles used in commercial benchmarks such as Oxathiapiprolin and Fluoxapiprolin [1].
| Evidence Dimension | Antifungal efficacy (in vivo field application rate) |
|---|---|
| Target Compound Data | Not directly reported; scaffold class activity validated |
| Comparator Or Baseline | Optimized piperidinyl-thiazole analogs P14, P15, P25 |
| Quantified Difference | N/A (class-level potency inference) |
| Conditions | Field trials on potato (P. infestans), grape (P. viticola), and cucumber (P. cubensis) |
Why This Matters
This confirms that the piperidinyl-thiazole scaffold class achieves commercially relevant potency levels, establishing the target compound as a legitimate entry point for antifungal discovery programs.
- [1] Shanbhag G, Naik M, Wagh D, Autkar S, Hagalavadi MV, Wachendorff U. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Manag Sci. 2025;81(5):2566-2578. View Source
